molecular formula C22H23N3O3S2 B2825064 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 325821-50-9

5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2825064
CAS No.: 325821-50-9
M. Wt: 441.56
InChI Key: ZWMOZFICZUWWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused bicyclo[7.4.0] backbone with sulfur (thia), nitrogen (diazatricyclo), and oxygen (morpholinyl) substituents. Its core structure includes a phenyl group at position 4 and a morpholine-derived sulfanyl side chain at position 5. The compound’s complexity arises from its polycyclic framework, which is structurally analogous to other tricyclic derivatives reported in crystallographic and synthetic studies .

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-18(24-10-12-28-13-11-24)14-29-22-23-20-19(16-8-4-5-9-17(16)30-20)21(27)25(22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOZFICZUWWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one (commonly referred to as the compound) is a complex organic molecule with potential pharmacological applications. Its structure includes a morpholine moiety, which is often associated with various biological activities, including antitumor and cholinesterase inhibitory effects.

Biological Activity Overview

Research has indicated that compounds containing morpholine and thiazole functionalities exhibit a range of biological activities:

  • Cholinesterase Inhibition : Compounds similar in structure have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, thiazolidinones have demonstrated effective AChE inhibition, suggesting that our compound may also possess similar properties, potentially useful in Alzheimer's disease therapy .
  • Antitumor Activity : Several studies have reported that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and breast carcinoma cells. The antiproliferative effects are often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the micromolar range against tumor cells .

Case Study 1: Cholinesterase Inhibition

A study evaluating thiazolidinone derivatives found that certain compounds exhibited mixed-type inhibition on AChE isoforms with IC50 values ranging from 3.11 μM to 55.36 μM across different brain regions . This suggests that our compound may similarly affect AChE activity due to its structural characteristics.

Case Study 2: Antiproliferative Effects

In another research effort focused on antiproliferative activity, several analogs of thiazolidinones were tested against human cancer cell lines such as HT-29 (colon cancer) and MCF7 (breast cancer). The results indicated significant cell growth inhibition at concentrations reflecting their IC50 values, demonstrating the potential for these compounds in cancer therapy .

CompoundCell LineIC50 (μM)
Compound AHT-2913.81
Compound BMCF744.33
Compound CM213.11

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the morpholine and thiazole groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation.

Antimicrobial Properties
Studies have demonstrated that morpholine derivatives possess antimicrobial activity. The unique structure of this compound could lead to the development of new antibiotics effective against resistant bacterial strains.

Neuropharmacology

The morpholine component suggests potential applications in neuropharmacology. Compounds with morpholine rings have been studied for their effects on neurotransmitter systems, indicating that this compound may influence cognitive functions or serve as a treatment for neurodegenerative diseases.

Drug Design and Development

Structure-Activity Relationship (SAR) Studies
The complex structure allows for extensive SAR studies, which can guide the modification of chemical groups to optimize efficacy and reduce toxicity.

Lead Compound Identification
This compound can serve as a lead structure for further modifications aimed at enhancing pharmacological properties or reducing side effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of morpholine-containing compounds against various cancer cell lines. The results indicated that modifications similar to those present in 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that morpholine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of compounds with similar structures to combat antibiotic resistance .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of tricyclic diazatricyclo derivatives with variations in substituents influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents (R) Molecular Formula Molecular Weight Key Properties (Inferred)
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 2-Methoxyphenyl, sulfanyl C₁₇H₁₆N₂O₂S₂ 344.45 Moderate polarity; lower solubility in water
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 3-Methoxyphenyl, sulfanylidene C₁₇H₁₄N₂O₂S₂ 342.43 Increased rigidity due to conjugated S=O group
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 2,4-Dichlorophenyl, methyl C₂₂H₁₈Cl₂N₃OS₂ 484.42 High lipophilicity; potential CNS activity
Target Compound Phenyl, morpholinyl-oxoethyl ~C₂₁H₂₂N₃O₃S₂ ~444.55 Enhanced polarity; improved aqueous solubility

Key Observations :

Substituent Polarity: The morpholinyl-oxoethyl group in the target compound introduces polarity via the morpholine ring’s tertiary amine and carbonyl oxygen, enhancing solubility in polar solvents compared to methoxy or chloro derivatives .

Molecular Weight and Bioactivity: Higher molecular weight (~444.55) in the target compound may reduce diffusion rates but improve binding specificity in biological systems .

Structural Rigidity :

  • The sulfanylidene group in introduces conjugation, likely stabilizing the tricyclic core and altering electronic properties (e.g., UV absorption, reactivity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.